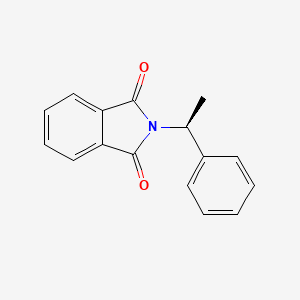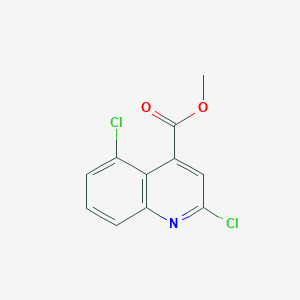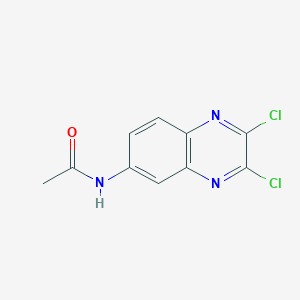
N-(3,4-dimethylphenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(3,4-dimethylphenyl)quinazolin-4-amine typically involves the reaction of 3,4-dimethylaniline with quinazoline derivatives under specific conditions . One common method includes the use of a condensation reaction where 3,4-dimethylaniline is reacted with 4-chloroquinazoline in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-(3,4-dimethylphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can act as an antagonist to specific receptors, preventing the binding of natural ligands and modulating cellular signaling pathways .
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
N-(3-chloro-4-fluorophenyl)quinazolin-4-amine: This compound has similar structural features but differs in its substituents, leading to variations in its biological activity and chemical reactivity.
N-(3,4-dimethoxyphenyl)quinazolin-4-amine: The presence of methoxy groups instead of methyl groups can significantly alter the compound’s properties and applications.
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties .
Properties
CAS No. |
88404-43-7 |
|---|---|
Molecular Formula |
C16H15N3 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H15N3/c1-11-7-8-13(9-12(11)2)19-16-14-5-3-4-6-15(14)17-10-18-16/h3-10H,1-2H3,(H,17,18,19) |
InChI Key |
GVGAUWFTYHKZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-cyclopropylbenzo[d]thiazole-2-sulfonamide](/img/structure/B11861894.png)




![N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11861923.png)

![4-Allyl-1',3-dimethyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11861932.png)
